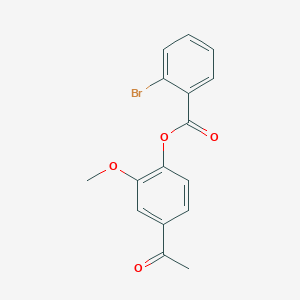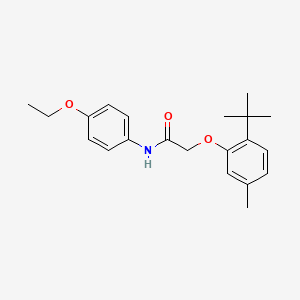![molecular formula C18H25N3O3 B5594026 4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)
4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Enaminones containing morpholine and piperazine were synthesized and characterized, including their three-dimensional structure confirmed by single crystal X-ray crystallography (Bhat et al., 2018).
- A high-yielding, asymmetric synthesis of novel bicyclic azetidin-2-ones, including morpholine and piperazine annulated beta-lactam derivatives, was developed (Van Brabandt et al., 2006).
Molecular Structure Analysis
- The molecular structure of a compound with a morpholine ring was analyzed, revealing that the morpholine ring adopts a chair conformation (Aydın et al., 2011).
Chemical Reactions and Properties
- SnAP reagents were introduced for transforming aldehydes into N-unprotected piperazines and morpholines, highlighting a method for synthesizing these structures (Luescher et al., 2014).
- Diverse morpholinyl/piperazinylbenzothiazines were synthesized, demonstrating the chemical versatility of compounds containing morpholine/piperazine structures (Sharma et al., 2011).
Physical Properties Analysis
- The crystal structures of compounds containing morpholine and piperazine were determined, providing insights into their physical properties (Aydinli et al., 2010).
Chemical Properties Analysis
- Novel morpholine and piperazine coupled derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the chemical properties and potential applications of such compounds (Marvadi et al., 2019).
科学的研究の応用
Synthesis and Characterization in Medicinal Chemistry
4-[2-(4-Morpholinyl)butanoyl]-1-phenyl-2-piperazinone is explored in the field of medicinal chemistry, particularly in the synthesis of novel compounds. In one study, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety was achieved through a simple and efficient method, highlighting the compound's role in creating diverse molecular structures (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacology and Drug Design
The compound's derivatives have been utilized in pharmacology and drug design. In a research on 2,2,4-substituted morpholines, derivatives showed various biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. This study demonstrates the compound's potential in developing drugs with specific therapeutic effects (Rekka & Kourounakis, 2010).
Biomedical Applications
In the context of biomedical applications, phosphorus dendrimers with amine terminal groups, including morpholine, have been synthesized and studied for their cytotoxicity, DNA complexation, and potential in gene delivery. This research underscores the importance of the compound in advanced biomedical research and therapy (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Chemical Synthesis and Organic Chemistry
The compound is significant in chemical synthesis and organic chemistry. It has been used in the synthesis of highly substituted morpholines and piperazines, indicating its role in creating diverse and complex organic compounds (Patil, Madhavachary, Kurpiewska, Kalinowska-Tłuścik, & Dömling, 2017).
Development of Prodrugs
In pharmaceutical science, the development of prodrugs utilizing piperazine/morpholine derivatives has been researched. These prodrugs, designed for enhanced skin permeation, demonstrate the compound's utility in improving drug delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
特性
IUPAC Name |
4-(2-morpholin-4-ylbutanoyl)-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-16(19-10-12-24-13-11-19)18(23)20-8-9-21(17(22)14-20)15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFPMIVGQHSFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)
![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)
![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)



![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)
![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)
![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)